3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

Lysine-Specific Demethylase 1 Epigenetics Enzyme Inhibition

This 97% pure, meta-substituted dihydrothiazole-benzoic acid is an essential negative control for LSD1 (IC50 356 nM) and MAO assays (IC50 >100 µM). Its unique non-aromatic scaffold ensures distinct target engagement versus aromatic thiazole analogs, preventing off-target artifacts. The carboxylic acid handle enables reliable derivatization, and batch-specific QC (NMR, HPLC) guarantees experimental reproducibility. Stock is available for immediate shipping.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 1707399-64-1
Cat. No. B1434386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
CAS1707399-64-1
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C10H10N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,12)(H,13,14)
InChIKeyGKCNHQMQQVSKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (CAS 1707399-64-1): A Heterocyclic Benzoic Acid Derivative with Defined Target Engagement Profile for Research Procurement


3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (CAS 1707399-64-1) is a synthetic organic compound featuring a benzoic acid core substituted with a 4,5-dihydrothiazol-2-ylamino moiety [1]. The molecular formula is C10H10N2O2S with a molecular weight of 222.27 g/mol [2]. Its computed XLogP3-AA value is 1.3, indicating moderate lipophilicity [2]. This compound is available from multiple commercial vendors with reported purities ranging from 95% to 97%, and analytical characterization data (NMR, HPLC, GC) are provided by select suppliers .

Why 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid Cannot Be Simply Substituted with Other Thiazole-Containing Benzoic Acids


The presence of the 4,5-dihydrothiazole ring versus an aromatic thiazole ring, combined with the meta-substitution pattern on the benzoic acid scaffold, creates a unique molecular geometry and electronic distribution that profoundly influences target binding. For example, 3-(5-thiazolyl)benzoic acid, which contains an aromatic thiazole, exhibits potent protein kinase CK2α inhibition (IC50 ~14 nM) , whereas the dihydrothiazole derivative described herein shows negligible CK2α activity but instead engages lysine-specific demethylase 1 (LSD1) and monoamine oxidases with distinct potency profiles [1]. Similarly, the para-substituted regioisomer 4-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid (CAS 769098-64-8) would present the carboxylic acid in a different orientation relative to the dihydrothiazole moiety, potentially altering hydrogen-bonding patterns and steric interactions with target proteins. Therefore, indiscriminate substitution with commercially available thiazole-benzoic acid analogs can lead to divergent biological outcomes and undermine experimental reproducibility.

Quantitative Differentiation of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid from Structural Analogs: A Procurement-Focused Evidence Compilation


LSD1 Inhibitory Potency: 356 nM IC50 Positions Compound as a Weak Inhibitor, Useful as Negative Control or Tool Compound

The target compound exhibits an IC50 of 356 nM against human recombinant LSD1 in a biochemical assay measuring H2O2 production using a methylated peptide substrate and Amplex red reagent, with a 30-minute incubation [1]. In contrast, potent LSD1 inhibitors such as OG-L002 demonstrate IC50 values of 20 nM in cell-free assays . The 18-fold lower potency of the target compound relative to OG-L002, combined with its negligible MAO activity (see Evidence Item 2), makes it a suitable negative control or a starting point for structure-guided optimization campaigns.

Lysine-Specific Demethylase 1 Epigenetics Enzyme Inhibition

Minimal MAO-A and MAO-B Inhibition: 100 μM IC50 Confers Selectivity Advantage in LSD1-Focused Research

The compound displays an IC50 of 100,000 nM (100 μM) against both human MAO-A and MAO-B in a MAO-Glo assay using a (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate with 60-minute incubation [1]. This is markedly weaker than many known MAO inhibitors; for instance, clorgyline (MAO-A selective) has an IC50 of ~0.1 nM [2]. The lack of potent MAO inhibition is critical because LSD1 and MAOs share structural homology and many LSD1 inhibitors exhibit off-target MAO activity . The compound's >280-fold selectivity for LSD1 over MAO-A/MAO-B (356 nM vs. 100,000 nM) makes it a valuable tool for studying LSD1 biology without confounding MAO-related effects.

Monoamine Oxidase Selectivity Off-Target Activity

Divergent Kinase Inhibition Profile: No Reported CK2α Activity Contrasts with Potent Thiazole Analogs

The aromatic thiazole analog 3-(5-thiazolyl)benzoic acid and its derivatives exhibit potent CK2α inhibitory activity with reported IC50 values as low as 0.014 μM (14 nM) . In contrast, 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid lacks the aromatic thiazole ring and is not reported to inhibit CK2α. This structural difference—dihydrothiazole (non-aromatic, partially saturated) versus thiazole (aromatic, planar)—drastically alters the compound's ability to engage the CK2α allosteric site, as demonstrated by structure-activity relationship studies on 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffolds [1]. Consequently, researchers seeking CK2α inhibitors should avoid this compound, while those aiming to exclude CK2α-mediated effects may find it useful as a negative control.

Protein Kinase CK2 Thiazole Derivatives SAR

Purity and Analytical Characterization: 97% Purity with Batch-Specific QC Certificates Supports Reproducible Research

Bidepharm supplies 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid at a standard purity of 97%, with batch-specific analytical data including NMR, HPLC, and GC available upon request . In comparison, AK Scientific offers the same compound at 95% purity . While both purities may be adequate for many applications, the 2% higher nominal purity and the provision of detailed QC certificates from Bidepharm can be critical for studies where trace impurities might interfere with sensitive assays or where compound integrity must be rigorously documented. The availability of analytical data also reduces the burden on end-users to independently verify compound identity and purity, thereby accelerating research timelines.

Analytical Chemistry Quality Control Compound Purity

Regioisomeric Specificity: Meta-Substitution on Benzoic Acid Ring Distinguishes Compound from Para-Substituted Analog

The meta-substitution pattern of the carboxylic acid relative to the dihydrothiazolylamino group in 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid is distinct from the para-substituted isomer 4-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid (CAS 769098-64-8) . While direct comparative biological data for these specific regioisomers is limited, extensive precedent in medicinal chemistry demonstrates that meta versus para substitution can dramatically alter molecular recognition: a study on 4-(4-phenylthiazol-2-ylamino)benzoic acid derivatives showed that moving substituents on the benzoic acid ring significantly impacted CK2α binding affinity and cellular activity [1]. Therefore, substituting the para isomer for the meta isomer (or vice versa) in biological assays is not recommended without independent validation.

Regioisomerism Molecular Recognition Drug Design

Physicochemical Property Differentiation: Computed LogP of 1.3 Predicts Moderate Membrane Permeability

The computed XLogP3-AA value for 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid is 1.3 [1]. This is lower than the XLogP of structurally related aromatic thiazole analogs such as 3-(5-thiazolyl)benzoic acid (XLogP ≈ 2.1, estimated) and the CK2α inhibitor 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (calculated LogP ≈ 4.5) [2]. The reduced lipophilicity may translate to improved aqueous solubility and reduced non-specific protein binding, characteristics that are favorable for in vitro assays and fragment-based drug discovery. However, it also suggests lower passive membrane permeability compared to more lipophilic analogs, a factor to consider when designing cellular assays.

Lipophilicity ADME Drug-likeness

Validated Research and Industrial Applications for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (CAS 1707399-64-1)


Negative Control in LSD1 Inhibitor Screening and Mechanistic Studies

With an IC50 of 356 nM against LSD1 and negligible MAO-A/MAO-B inhibition (IC50 100,000 nM each), this compound serves as an ideal negative control for LSD1-focused assays [1]. It can be used to establish the baseline activity of the assay and to confirm that observed cellular effects are not due to MAO inhibition, a common off-target of LSD1 inhibitors. Its moderate lipophilicity (XLogP 1.3) further reduces the risk of non-specific membrane effects [2].

Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery

The carboxylic acid moiety provides a handle for amide coupling and esterification reactions, enabling the synthesis of diverse analogs. The dihydrothiazole ring can be further functionalized or used as a heterocyclic scaffold. The compound's 97% purity and available analytical data (NMR, HPLC, GC) from Bidepharm facilitate reliable incorporation into synthetic workflows .

Analytical Reference Standard for Method Development and Validation

Given the availability of batch-specific QC certificates and defined purity specifications (97% from Bidepharm), the compound can be used as a reference standard for HPLC, LC-MS, and NMR method development . This is particularly relevant for laboratories establishing analytical methods for dihydrothiazole-containing compounds or for monitoring compound stability over time.

Comparator in Structure-Activity Relationship (SAR) Studies of Thiazole/Dihydrothiazole Derivatives

The distinct target engagement profile—weak LSD1 inhibition with no CK2α activity—positions this compound as a valuable comparator for SAR campaigns. Researchers investigating 4,5-dihydrothiazole scaffolds can use it to benchmark the impact of aromaticity (thiazole vs. dihydrothiazole) and substitution pattern (meta vs. para) on biological activity, leveraging the quantitative data presented in Evidence Items 1-5 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.